N-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine N-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 300717-44-6
VCID: VC5632896
InChI: InChI=1S/C13H15N3S/c1-2-7-14-12-11-9-5-3-4-6-10(9)17-13(11)16-8-15-12/h2,8H,1,3-7H2,(H,14,15,16)
SMILES: C=CCNC1=C2C3=C(CCCC3)SC2=NC=N1
Molecular Formula: C13H15N3S
Molecular Weight: 245.34

N-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

CAS No.: 300717-44-6

Cat. No.: VC5632896

Molecular Formula: C13H15N3S

Molecular Weight: 245.34

* For research use only. Not for human or veterinary use.

N-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine - 300717-44-6

Specification

CAS No. 300717-44-6
Molecular Formula C13H15N3S
Molecular Weight 245.34
IUPAC Name N-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Standard InChI InChI=1S/C13H15N3S/c1-2-7-14-12-11-9-5-3-4-6-10(9)17-13(11)16-8-15-12/h2,8H,1,3-7H2,(H,14,15,16)
Standard InChI Key SKDNECHNCXRLMX-UHFFFAOYSA-N
SMILES C=CCNC1=C2C3=C(CCCC3)SC2=NC=N1

Introduction

Chemical Identity and Structural Features

N-(Prop-2-en-1-yl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine (molecular formula: C14H15N3S\text{C}_{14}\text{H}_{15}\text{N}_{3}\text{S}) consists of a tetrahydrobenzothieno[2,3-d]pyrimidine core substituted at the 4-position with a propenylamine group. The molecule’s bicyclic framework arises from the fusion of a cyclohexene ring with a thieno[2,3-d]pyrimidine system, while the propenyl substituent introduces an allylamine moiety capable of participating in Michael addition or polymerization reactions . Key structural attributes include:

  • Sulfur-containing heterocycle: The thieno[2,3-d]pyrimidine core contributes to electron-deficient aromaticity, enhancing interactions with biological targets .

  • Tetrahydrobenzene ring: Saturation of the benzene ring reduces planarity, potentially improving solubility and bioavailability compared to fully aromatic analogs .

  • Propenylamine side chain: The allyl group offers a reactive site for further functionalization or covalent binding to enzymes .

Structural data for analogous compounds, such as N-methyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-amine (PubChem CID: 676971), reveal characteristic NMR signals at δ 3.14 ppm (m, 2H, cyclohexyl CH2_2) and δ 8.38 ppm (s, 1H, pyrimidine H), with IR absorptions near 1600 cm1^{-1} (C=N stretching) . While specific spectral data for the propenyl derivative remain unpublished, computational models predict similar electronic environments for the core structure.

Synthesis and Optimization Strategies

Microwave-Assisted Dimroth Rearrangement

Aryl-substituted tetrahydrobenzothienopyrimidines are commonly synthesized via acid-catalyzed Dimroth rearrangement under microwave irradiation . For example, N-aryl-5,6,7,8-tetrahydrobenzo thieno[2,3-d]pyrimidin-4-amine derivatives were prepared in 65–82% yield by reacting 2-aminothiophene intermediates with substituted anilines at 120°C for 15–20 minutes . Adapting this method to incorporate propenylamine would likely involve:

  • Gewald reaction: Formation of 2-aminothiophene from cyclohexanone, sulfur, and a nitrile.

  • Cyclocondensation: Reaction with guanidine or urea to construct the pyrimidine ring.

  • N-Allylation: Introduction of the propenyl group via nucleophilic substitution or reductive amination.

Notably, ortho-substituted amines often yield trace products in Dimroth rearrangements , suggesting that steric hindrance from the propenyl group may necessitate prolonged reaction times or elevated temperatures.

Biological Activity and Structure-Activity Relationships (SAR)

Cytotoxic Effects Against Cancer Cell Lines

Structurally related compounds exhibit potent cytotoxicity. For example:

  • Compound 3x (IC50_{50} = 8.51 µM against HepG2)

  • Ethyl 7,8-dimethyl-6-oxo-1-phenyl-1,4-dihydro-6H-thieno[2',3':4,5]pyrimidino[1,2-b][1, tetrazine-3-carboxylate (IC50_{50} < 10 µM)

The propenylamine substituent may enhance activity by:

  • Increasing lipophilicity: Improved membrane permeability.

  • Enabling covalent binding: The allyl group could form adducts with cysteine residues in target proteins.

Future Directions and Challenges

Despite promising SAR trends, critical gaps remain:

  • Synthetic scalability: Microwave methods require optimization for large-scale production.

  • Toxicological profiling: No data exist on the propenyl derivative’s selectivity indices or in vivo safety.

  • Mechanistic studies: The exact molecular targets and metabolic pathways are unknown.

Proposed research priorities include:

  • Combinatorial libraries: Generating analogs with varied substituents at C-4 and C-7.

  • ADMET modeling: Predicting absorption, distribution, and toxicity profiles.

  • Targeted in vivo trials: Evaluating efficacy in xenograft models for oncology applications.

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